4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid is a synthetic organic compound known for its inhibitory properties on specific ion channels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-chlorophenol.
Formation of Intermediate: 4-chlorophenol is reacted with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.
Amidation Reaction: The intermediate is then reacted with 4-chloro-2-aminobenzoic acid under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Products include 4-chlorobenzoic acid and 4-chlorophenoxyacetic acid.
Scientific Research Applications
4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of specific ion channels, particularly TMEM206. Upon activation at low pH, TMEM206 conducts chloride ions across plasma and vesicular membranes. 4-Chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid inhibits this activity, thereby affecting cellular processes such as cell volume regulation and vesicular acidification .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[2-(2-chlorophenoxy)acetamido]benzoic acid
- 4-Chloro-2-[2-(4-chloro-2-methylphenoxy)propanamido]benzoic acid
Comparison
Compared to similar compounds, 4-chloro-2-[2-(4-chlorophenoxy)acetamido]benzoic acid is unique due to its specific inhibitory action on TMEM206. Other compounds may have different target ion channels or varying degrees of efficacy .
Properties
Molecular Formula |
C15H11Cl2NO4 |
---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-chloro-2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
VBGQKQYRWFJVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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